
2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 7-chloro-8-methylquinoline with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for further use.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-7-chloroquinoline
- 8-Methylquinoline
- 3-Phenylquinoline
Uniqueness
2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride is unique due to the specific combination of functional groups and the presence of both chlorine and methyl substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
1172479-00-3 |
|---|---|
Formule moléculaire |
C16H14Cl2N2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
7-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H13ClN2.ClH/c1-10-14(17)8-7-12-9-13(16(18)19-15(10)12)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H |
Clé InChI |
NTKDQCISFBLYNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


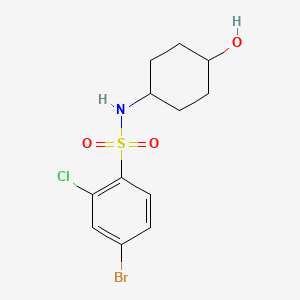
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
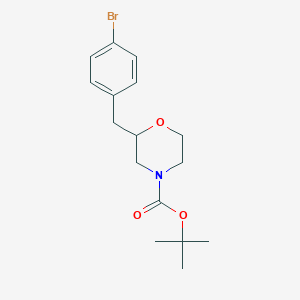
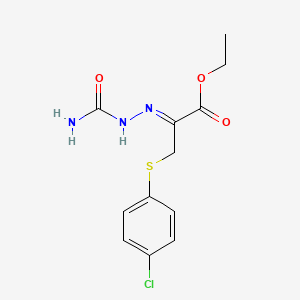
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
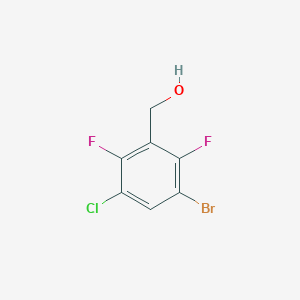


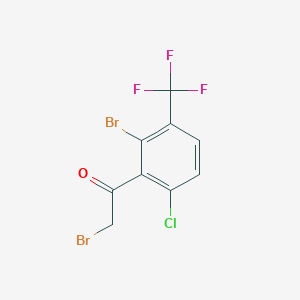

![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
